molecular formula C10H11NO B8459645 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one

5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one

Cat. No.: B8459645
M. Wt: 161.20 g/mol
InChI Key: VRZYAXARIZFRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one typically involves the combination of 2-acetyl-5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one with aniline and iron(II) chloride tetrahydrate in acetic acid under reflux conditions. This reaction yields the target compound as green solids upon work-up .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.

Scientific Research Applications

5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different ring fusion.

    Cycloheptapyridine: A compound with a seven-membered ring fused to a pyridine ring, similar to 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one.

Uniqueness

This compound is unique due to its specific ring fusion and the presence of a ketone functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one

InChI

InChI=1S/C10H11NO/c12-10-4-2-1-3-8-5-6-11-7-9(8)10/h5-7H,1-4H2

InChI Key

VRZYAXARIZFRIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CN=C2

Origin of Product

United States

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